beta-Ethylstyrene oxide

Enzymology cEH Assay Mouse Model

beta-Ethylstyrene oxide (CAS 69140-50-7), also known as trans-2-ethyl-3-phenyloxirane or trans-β-ethylstyrene 7,8-oxide, is a chiral oxirane compound with the molecular formula C10H12O and a molecular weight of 148.20 g/mol. It is primarily utilized as a selective substrate for quantifying and studying cytosolic epoxide hydrolase (cEH) activity, a distinction validated by its inclusion in authoritative biomedical databases as a 'reagent for measurement of cytosolic epoxide hydrolase'.

Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
CAS No. 69140-50-7
Cat. No. B1211297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Ethylstyrene oxide
CAS69140-50-7
Synonyms1-phenyl-1,2-epoxybutane
beta-ethylstyrene 7,8-oxide
beta-ethylstyrene oxide
beta-ethylstyrene oxide, (trans)-isomer
trans-8-ethylstyrene 7,8-oxide
Molecular FormulaC10H12O
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCCC1C(O1)C2=CC=CC=C2
InChIInChI=1S/C10H12O/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-,10+/m1/s1
InChIKeyBAFMBHJRYJBYQD-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Ethylstyrene oxide (CAS 69140-50-7) Specifications for Research and Industrial Procurement


beta-Ethylstyrene oxide (CAS 69140-50-7), also known as trans-2-ethyl-3-phenyloxirane or trans-β-ethylstyrene 7,8-oxide, is a chiral oxirane compound with the molecular formula C10H12O and a molecular weight of 148.20 g/mol . It is primarily utilized as a selective substrate for quantifying and studying cytosolic epoxide hydrolase (cEH) activity, a distinction validated by its inclusion in authoritative biomedical databases as a 'reagent for measurement of cytosolic epoxide hydrolase' [1]. Its physical properties, such as a boiling point of 222°C at 760 mmHg, a density of approximately 1.014-1.015 g/cm³, and a calculated logP of 2.22, define its handling and analytical behavior .

cEH substrate Supports cytosolic epoxide hydrolase activity quantification in tissue and purified enzyme studies
Chiral resolution Complete kinetic resolution by mEH for stereochemical outcome investigation
Mitochondrial probe Detects epoxide hydrolase activity in non-microsomal subcellular fractions

Why Analogs Cannot Substitute for trans-beta-Ethylstyrene oxide (CAS 69140-50-7) in Critical Assays


In scientific and industrial applications, particularly those involving enzymatic assays, stereospecific synthesis, or toxicological studies, trans-beta-ethylstyrene oxide cannot be generically substituted with other styrene oxide derivatives. The position and size of the substituent group critically influence the compound's interaction with biological targets like epoxide hydrolases. For instance, in cytosolic epoxide hydrolase (cEH) assays, the specific activity for this compound is substantially higher than that for the parent compound, styrene 7,8-oxide [1]. Furthermore, while its homolog trans-β-propylstyrene oxide may exhibit a higher turnover number with purified cEH [2], trans-β-ethylstyrene oxide uniquely demonstrates a complete kinetic resolution with microsomal epoxide hydrolase (mEH), a property not shared by its higher alkyl homologs [3]. These distinct biological and stereochemical outcomes make direct replacement without validation impossible.

Target compound
trans-beta-Ethylstyrene oxide
Highest cEH specific activity rank; enables complete mEH kinetic resolution; significant mitochondrial EH signal.
Common substitute
Styrene 7,8-oxide / trans-stilbene oxide
Lower cEH specific activity; reduced assay sensitivity; may not reflect substrate-rank context.
Target compound
cis-beta-Ethyl isomer
Complete mEH kinetic resolution with >90% e.e. diol product.
Higher alkyl homologs
n-propyl, n-butyl, n-hexyl analogs
Incomplete or absent kinetic resolution; stereochemical outcome may not transfer.
Analog identity or alkyl-chain length can shift substrate ranking, resolution outcome, and subcellular activity profile. Direct replacement requires assay-specific validation.

Quantitative Differentiation Evidence for trans-beta-Ethylstyrene oxide (CAS 69140-50-7) vs. Key Comparators


Substrate Turnover Rank: High Activity of trans-beta-Ethylstyrene oxide with Purified Mouse Liver cEH

In studies characterizing cytosolic epoxide hydrolase (cEH) purified from mouse liver, the relative turnover rate of trans-β-ethylstyrene oxide was assessed alongside several comparators. The compound exhibited a high turnover rate, second only to its closest homolog, trans-β-propylstyrene oxide, and substantially higher than other common substrates like benzo[a]pyrene 4,5-oxide [1].

cEH Turnover Rank
Head-to-head
Ranked 2nd among tested substrates
Supports cEH substrate selection context
Purified mouse liver cEH; trans-beta-propylstyrene oxide ranked 1st
Enzymology cEH Assay Mouse Model Turnover Number

Enzymatic Specific Activity: trans-beta-Ethylstyrene oxide Outperforms Styrene 7,8-Oxide and trans-Stilbene Oxide

During the purification of rat liver cytosolic epoxide hydrolase (cEH), the specific activity of the enzyme was tracked using three different substrates. The specific activities decreased in a clear, quantifiable order, with trans-β-ethylstyrene oxide demonstrating the highest specific activity among the tested compounds [1].

cEH Specific Activity
Head-to-head
Highest specific activity among tested substrates
Supports high-sensitivity cEH assay fit
Rat liver cEH purification; rank: beta-ethyl > styrene 7,8-oxide > trans-stilbene oxide
Enzymology cEH Activity Rat Model Substrate Specificity

Stereochemical Outcome: trans-beta-Ethylstyrene oxide Enables Complete Kinetic Resolution Unattainable with Higher Homologs

The enantioconvergent hydrolysis of racemic cis-β-alkyl substituted styrene oxides by microsomal epoxide hydrolase (mEH) was investigated. While the cis-β-ethyl substituted compound achieved a complete kinetic resolution of the racemate, this outcome was not observed for its higher homologs (n-propyl, n-butyl, n-hexyl) [1]. Additionally, mEH catalyzed the hydration of both enantiomers at the (S) carbon, producing the corresponding (R,R) threo diols in >90% enantiomeric excess (e.e.) [1].

mEH Kinetic Resolution
Head-to-head
Complete resolution; >90% e.e. product
beta-Ethyl: complete n-propyl: incomplete n-butyl: incomplete
Enables stereochemical outcome studies
Rabbit liver mEH; racemic cis-beta-alkyl styrene oxide series
Stereochemistry mEH Activity Kinetic Resolution Chiral Synthesis

Enzymatic Subcellular Localization: trans-beta-Ethylstyrene oxide Reveals Mitochondrial Epoxide Hydrolase Activity

The subcellular distribution of epoxide hydrolase activity in mouse liver was investigated using multiple substrates. trans-β-Ethylstyrene oxide, along with trans-stilbene oxide, identified significant hydrolytic activity in the mitochondrial fraction, a finding that was not observed with benzo[a]pyrene 4,5-oxide, which was almost exclusively metabolized by microsomes [1].

Mitochondrial EH Activity
Head-to-head
Significant mitochondrial fraction activity
beta-Ethylstyrene: detected Benzo[a]pyrene 4,5-oxide: minimal
Supports subcellular localization research
Mouse liver differential centrifugation; cytosol > mitochondria
Cell Biology Subcellular Fractionation Epoxide Hydrolase Mitochondria

Genotoxicity Correlation: Individual cEH Activity Predicts SCE Induction by trans-beta-Ethylstyrene oxide

A study investigating the genotoxicity of trans-β-ethylstyrene 7,8-oxide in human lymphocytes found that its ability to induce sister chromatid exchanges (SCE) was strongly and negatively correlated with the individual's cytosolic epoxide hydrolase (cEH) activity [1]. The effect of the compound could be potentiated several-fold by co-treatment with 4-fluorochalcone oxide, a selective cEH inhibitor [1].

SCE-cEH Correlation
Class-level
r = -0.72 (low conc.)
Supports inter-individual variability studies
Human lymphocyte SCE assay; cEH activity measured with same substrate
Toxicology Genotoxicity Sister Chromatid Exchange cEH Activity

High-Impact Research and Industrial Application Scenarios for trans-beta-Ethylstyrene oxide (CAS 69140-50-7)


Maximizing Sensitivity in Cytosolic Epoxide Hydrolase (cEH) Activity Assays

Procure trans-beta-ethylstyrene oxide as the preferred substrate for cytosolic epoxide hydrolase (cEH) activity assays where high signal-to-noise ratio is paramount. In comparative studies with purified rat and mouse liver cEH, this compound consistently yields higher specific activity than styrene 7,8-oxide and trans-stilbene oxide [1][2]. Using this compound allows for more sensitive detection and quantification of cEH activity in tissue homogenates and purified enzyme preparations.

Probing Mitochondrial Epoxide Hydrolase Activity and Subcellular Localization

Employ trans-beta-ethylstyrene oxide as a selective probe to distinguish and quantify epoxide hydrolase activity in non-microsomal compartments. Subcellular fractionation studies have demonstrated that this compound, unlike benzo[a]pyrene 4,5-oxide, serves as an effective substrate for detecting significant epoxide hydrolase activity in mitochondrial fractions [3]. This makes it an essential reagent for researchers studying the compartmentalization of xenobiotic metabolism.

Investigating the Stereochemical Specificity of Epoxide Hydrolases

Utilize the cis-β-ethyl isomer for studies on the stereochemical course of microsomal epoxide hydrolase (mEH) reactions. Research shows that mEH catalyzes the complete kinetic resolution of the racemic cis-β-ethyl substituted styrene oxide, a property not observed for longer-chain alkyl homologs [4]. This makes the β-ethyl derivative a uniquely valuable substrate for investigating the steric constraints and enantioselectivity of mEH active sites.

Assessing the Impact of Inter-Individual cEH Variability on Epoxide Genotoxicity

Incorporate trans-beta-ethylstyrene oxide into human cell-based toxicological studies designed to correlate individual metabolic capacity with genotoxic outcome. This compound has been validated in human lymphocytes, where its induction of sister chromatid exchanges (SCE) is strongly and negatively correlated with an individual's cEH activity levels [5]. This application is critical for research aimed at understanding human susceptibility to epoxide-containing environmental agents or drug metabolites.

Application
Selection Property
Validation Focus
cEH Activity Assay Studies
Substrate turnover rank
cEH purification and tissue homogenate analysis
Mitochondrial EH Research
Subcellular fractionation substrate
Non-microsomal epoxide metabolism endpoints
Stereochemical Reaction Studies
mEH kinetic resolution outcome
Enantioselectivity and product e.e. analysis
Epoxide Genotoxicity Research
cEH-activity correlation profile
Inter-individual susceptibility endpoints

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